molecular formula C22H22FN3O4 B8489881 1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[[2-(2-oxo-1-pyrrolidinyl)ethoxy]methyl]-

1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[[2-(2-oxo-1-pyrrolidinyl)ethoxy]methyl]-

Cat. No.: B8489881
M. Wt: 411.4 g/mol
InChI Key: YDKZQUKJXAXHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[[2-(2-oxo-1-pyrrolidinyl)ethoxy]methyl]- is a useful research compound. Its molecular formula is C22H22FN3O4 and its molecular weight is 411.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[[2-(2-oxo-1-pyrrolidinyl)ethoxy]methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[[2-(2-oxo-1-pyrrolidinyl)ethoxy]methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H22FN3O4

Molecular Weight

411.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-(2-oxopyrrolidin-1-yl)ethoxymethyl]pyrrolo[2,3-c]pyridine-5-carboxylic acid

InChI

InChI=1S/C22H22FN3O4/c23-17-5-3-15(4-6-17)12-26-13-16(14-30-9-8-25-7-1-2-21(25)27)18-10-19(22(28)29)24-11-20(18)26/h3-6,10-11,13H,1-2,7-9,12,14H2,(H,28,29)

InChI Key

YDKZQUKJXAXHSX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCOCC2=CN(C3=CN=C(C=C32)C(=O)O)CC4=CC=C(C=C4)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of methyl 1-(4-fluorobenzyl)-3-{[2-(2-oxopyrrolidin-1-yl)ethoxy]methyl}-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (0.915 g, 2.15 mmol) in methanol (25 mL) was added 3M LiOH(aq) (2.15 mL, 6.45 mmol). The clear reaction was warmed to 50° C. for 16 hours. After 16 hours a 50° C. the reaction was acidified to pH 4 by the addition of 1M HCl(aq). The solvent was evaporated in vacuo and the white residue stirred in water (50 mL) for 1 hour. The solid was filtered, washed with water, and dried under heat and vacuum to yield 1-(4-fluorobenzyl)-3-{[2-(2oxopyrrolidin-1-yl)ethoxy]methyl}-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid as a white solid (0.829 g, 94% yield). 1H NMR (400 MHz, DMSO-D6) δ ppm 1.76-1.85 (m, 2H) 2.13 (t, J=8.08 Hz, 2H) 3.31 (ddd, J=13.77, 6.69, 6.32 Hz, 4H) 3.52 (t, J=5.43 Hz, 2H) 4.66 (s, 2H) 5.57 (s, 2H) 7.16 (t, J=8.84 Hz, 2H) 7.35 (dd, J=8.46, 5.68 Hz, 2H) 7.86 (s, 1H) 8.33 (s, 1H) 8.95 (s, 1H).
Name
Quantity
2.15 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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